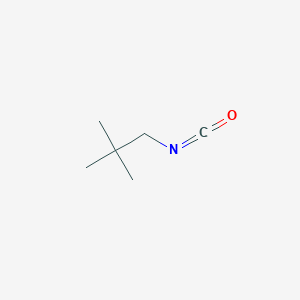
6-Heptynenitrile
Vue d'ensemble
Description
6-Heptynenitrile is a compound that can be involved in various chemical reactions and possesses interesting properties that make it a subject of research in organic chemistry. While the provided papers do not directly discuss 6-heptynenitrile, they do involve compounds with similar structural motifs or functionalities, such as nitriles and heptadiynes, which can provide insights into the behavior of 6-heptynenitrile in chemical contexts.
Synthesis Analysis
The synthesis of compounds related to 6-heptynenitrile can involve catalytic processes. For instance, the Ru(II)-catalyzed cycloaddition of 1,6-heptadiynes with alkenes leads to the formation of complex structures, demonstrating the synthetic potential of such systems . Although not directly related to 6-heptynenitrile, these findings suggest that catalytic methods could be explored for the synthesis of 6-heptynenitrile derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-heptynenitrile can be determined using techniques such as X-ray analysis. For example, the structure of a tandem 1:2 adduct involving a 1,6-heptadiyne was elucidated, revealing a 1,2-dicyclopropylcyclopentene skeleton . This indicates that the molecular structure of 6-heptynenitrile derivatives could also be complex and may require detailed analysis to understand.
Chemical Reactions Analysis
Compounds structurally related to 6-heptynenitrile can undergo a variety of chemical reactions. For instance, 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles have been shown to react with different nucleophiles to form six-membered rings or cyclize to five-membered rings . This suggests that 6-heptynenitrile could also participate in similar reactions, potentially leading to the formation of diverse cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrile-containing compounds can be quite diverse. For example, a nicotinonitrile derivative exhibited good absorption and fluorescence properties, indicating potential as a blue light-emitting material . This implies that 6-heptynenitrile and its derivatives might also display interesting photophysical properties that could be exploited in material science.
Applications De Recherche Scientifique
-
- Application : 6-Heptynenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method : The exact method of application would depend on the specific synthesis pathway being used .
- Results : The results would vary depending on the specific pharmaceutical compound being synthesized .
-
- Application : 6-Heptynenitrile can be used as a building block in the synthesis of various organic compounds .
- Method : The exact method of application would depend on the specific synthesis pathway being used .
- Results : The results would vary depending on the specific organic compound being synthesized .
Safety And Hazards
Propriétés
IUPAC Name |
hept-6-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRRVLEKCQFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472012 | |
| Record name | 6-Heptynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptynenitrile | |
CAS RN |
15295-69-9 | |
| Record name | 6-Heptynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)











